
2-ブロモ-3-メチル-5-(トリフルオロメチル)ピリジン
説明
2-Bromo-3-methyl-5-(trifluoromethyl)pyridine, also known as 2B3M5TFP, is a chemical compound that is used in a variety of scientific applications. It is a brominated pyridine with a trifluoromethyl group attached to the nitrogen atom. This compound has been studied extensively for its unique properties and potential uses in a variety of scientific fields.
科学的研究の応用
農薬製品の合成
この化合物は、さまざまな農薬の合成における前駆体として使用されます。 ピリジン中のトリフルオロメチル基(CF3)は、生物活性を高め、安定性を向上させる能力があるため、農薬において特に価値があります .
医薬中間体
製薬業界では、このような化合物は医薬品の合成のための中間体として役立ちます。 たとえば、関連するトリフルオロメチルピリジンは、C型肝炎ウイルスなどのウイルスの阻害剤の合成に使用されてきました .
パラジウム触媒反応
これは、複雑な有機分子を構築するために不可欠な、パラジウム触媒によるアリール化反応における基質として役立ちます .
殺虫剤の開発
作用機序
Target of Action
It’s known that such compounds often interact with specific enzymes or receptors in the body .
Mode of Action
It’s known that such compounds often work by binding to their target, thereby modulating its function .
Biochemical Pathways
It’s known that such compounds often affect pathways related to their target’s function .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Such effects are typically related to the modulation of the function of the compound’s target .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-methyl-5-(trifluoromethyl)pyridine. These factors can include pH, temperature, and the presence of other molecules .
生化学分析
Biochemical Properties
2-Bromo-3-methyl-5-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate in palladium-catalyzed α-arylation reactions, which are crucial in the synthesis of complex organic molecules . The nature of these interactions often involves the formation of covalent bonds between the compound and the active sites of enzymes, leading to the modulation of enzyme activity.
Cellular Effects
The effects of 2-Bromo-3-methyl-5-(trifluoromethyl)pyridine on cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause changes in the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby modulating cellular responses.
Molecular Mechanism
At the molecular level, 2-Bromo-3-methyl-5-(trifluoromethyl)pyridine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3-methyl-5-(trifluoromethyl)pyridine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under normal conditions, but it can degrade over time, leading to the release of irritating gases and vapors . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 2-Bromo-3-methyl-5-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression . Toxic or adverse effects have been observed at high doses, including potential toxicity to specific organs or tissues. These threshold effects are important considerations in the context of biochemical research and potential therapeutic applications.
Metabolic Pathways
2-Bromo-3-methyl-5-(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For example, it can act as a substrate for specific enzymes, leading to the production of metabolites that influence cellular functions.
Transport and Distribution
The transport and distribution of 2-Bromo-3-methyl-5-(trifluoromethyl)pyridine within cells and tissues are mediated by various transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters, which determine its movement within the cellular environment.
Subcellular Localization
The subcellular localization of 2-Bromo-3-methyl-5-(trifluoromethyl)pyridine is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular functions.
特性
IUPAC Name |
2-bromo-3-methyl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c1-4-2-5(7(9,10)11)3-12-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGBFMIZEULODE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



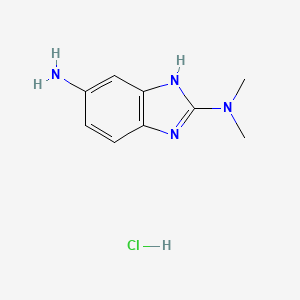

![1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride](/img/structure/B1383482.png)
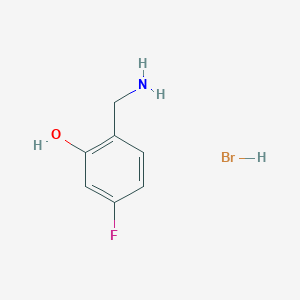

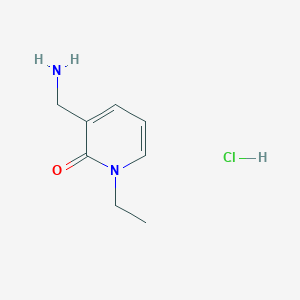
![[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1383486.png)


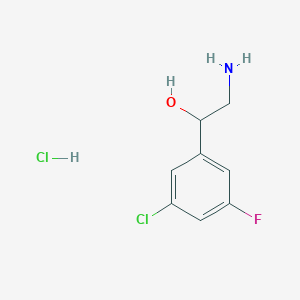
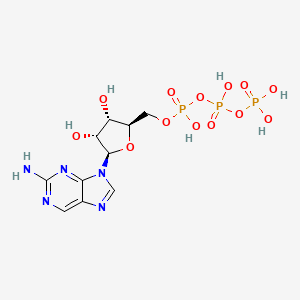
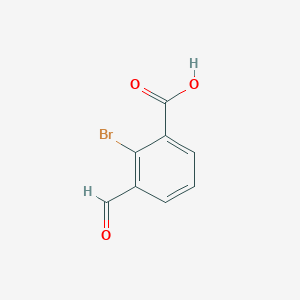
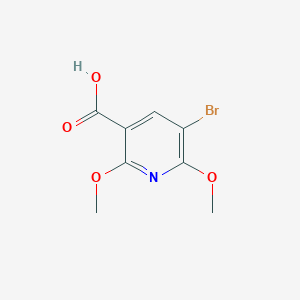
![2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B1383500.png)